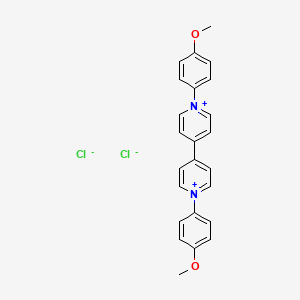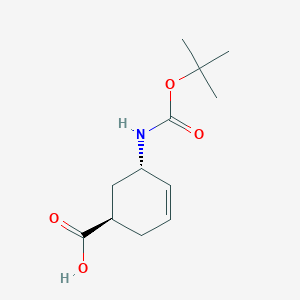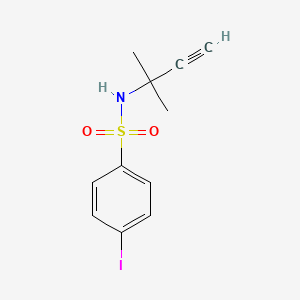
1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride
Descripción general
Descripción
1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a cationic dye that is commonly used as a fluorescent probe in biological imaging and labeling.
Aplicaciones Científicas De Investigación
Organic Photovoltaics (OPVs) and Solar Cells
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridin-1-ium dichloride has been investigated as a potential building block for organic photovoltaic devices. Its electron-donating ability makes it suitable for use in organic solar cells (OSCs). Researchers have explored its incorporation into donor materials due to its favorable absorption properties and potential for enhancing power conversion efficiency .
Light-Emitting Diodes (LEDs) and OLEDs
The compound’s unique structure and electronic properties have led to its evaluation in organic light-emitting diodes (OLEDs). By incorporating it as a component in emissive layers, scientists aim to enhance device performance, including luminance, color purity, and operational stability .
Advanced Photosensitizers
Researchers have explored derivatives of 1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridin-1-ium dichloride as potential photosensitizers. These compounds play a crucial role in photodynamic therapy (PDT) and other biomedical applications. Their ability to generate reactive oxygen species upon light activation makes them promising candidates for cancer treatment and antimicrobial therapies .
Organic Field Effect Transistors (OFETs)
The compound’s π-conjugated system and charge transport properties have attracted interest for use in organic field-effect transistors (OFETs). By incorporating it into the active layer, researchers aim to improve charge mobility and device performance .
Fluorescent Luminogens
1,1’-Bis(4-methoxyphenyl)-4,4’-bipyridin-1-ium dichloride derivatives have been explored as highly fluorescent luminogens. These compounds find applications in fluorescence-based sensors, imaging, and optoelectronic devices .
Small Molecule Donors for Optoelectronics
In the context of small molecule organic semiconductors, this compound and its derivatives hold promise as electron-donating materials. Their use in bulk heterojunction blends with acceptors contributes to efficient charge separation and improved device performance .
Propiedades
IUPAC Name |
1-(4-methoxyphenyl)-4-[1-(4-methoxyphenyl)pyridin-1-ium-4-yl]pyridin-1-ium;dichloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2.2ClH/c1-27-23-7-3-21(4-8-23)25-15-11-19(12-16-25)20-13-17-26(18-14-20)22-5-9-24(28-2)10-6-22;;/h3-18H,1-2H3;2*1H/q+2;;/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPFOQNMLYDUCN-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)[N+]2=CC=C(C=C2)C3=CC=[N+](C=C3)C4=CC=C(C=C4)OC.[Cl-].[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10557717 | |
| Record name | 1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
441.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride | |
CAS RN |
100906-93-2 | |
| Record name | 1,1'-Bis(4-methoxyphenyl)-4,4'-bipyridin-1-ium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10557717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(4-Fluorobenzoyl)-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071160.png)

![5-{2-[2-(Cyclohexyloxy)-2-oxoethyl]-3-oxo-1-piperazinyl}-5-oxopentanoic acid](/img/structure/B3071169.png)
![Methyl 2-[(2-{[(4-fluorophenyl)sulfonyl]amino}acetyl)amino]-2-phenylacetate](/img/structure/B3071187.png)
![4-(3-Chlorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071189.png)
![2-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid](/img/structure/B3071194.png)
![4-([1,1'-Biphenyl]-4-yloxy)piperidine hydrochloride](/img/structure/B3071222.png)

![Methyl [1-(chloroacetyl)-3-oxodecahydroquinoxalin-2-yl]acetate](/img/structure/B3071230.png)
![3,3',5,5'-Tetrakis[3-(3-pyridyl)phenyl]-1,1'-biphenyl](/img/structure/B3071235.png)



![8-Methyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B3071251.png)